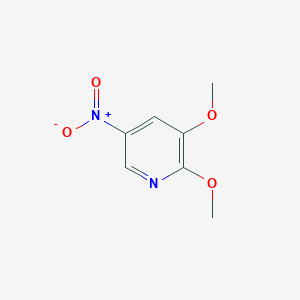

2,3-Dimethoxy-5-nitropyridine

描述

2,3-Dimethoxy-5-nitropyridine is a pyridine derivative characterized by methoxy groups at the 2- and 3-positions and a nitro group at the 5-position. The electron-withdrawing nitro group at the 5-position likely enhances electrophilic substitution resistance, while the methoxy groups at adjacent positions may influence regioselectivity in reactions.

属性

IUPAC Name |

2,3-dimethoxy-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6-3-5(9(10)11)4-8-7(6)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWDEVOJAUAPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397275 | |

| Record name | 2,3-dimethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507473-22-5 | |

| Record name | 2,3-dimethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Nitration of 2,3-Dimethoxypyridine

- Method: The classical method involves nitration of 2,3-dimethoxypyridine using nitric acid as the nitrating agent, often in the presence of a catalyst and under controlled temperature to favor substitution at the 5-position.

- Reaction Conditions: The nitration is typically conducted under low to moderate temperatures to prevent over-nitration or decomposition. The reaction medium and temperature are carefully controlled to optimize selectivity and yield.

- Industrial Scale: Larger scale production involves precise control of reaction parameters in reactors and subsequent purification by crystallization or distillation to achieve high purity and yield.

Alternative Nitration Using Potassium Nitrate and Sulfuric Acid

- Innovative Approach: A related nitration method reported for similar pyridine derivatives uses potassium nitrate as a nitrating agent in the presence of thickened sulfuric acid instead of traditional nitric acid.

- Advantages: This method reduces the generation of hazardous nitrogen oxides (brown-yellow smoke), shortens reaction time, and improves environmental friendliness by minimizing nitric acid usage.

- Reaction Parameters: The potassium nitrate solution is added dropwise to a cooled mixture of the pyridine derivative and sulfuric acid at temperatures ranging from -10°C to 20°C, followed by heating to 80-120°C to complete the nitration.

- Yield and Environmental Impact: This approach enhances yield and reduces environmental pollution, making it a promising alternative for nitration reactions in pyridine chemistry.

Detailed Reaction Scheme and Parameters

Research Findings and Analysis

- Selectivity: Controlled nitration conditions are critical to achieve substitution specifically at the 5-position without affecting the methoxy groups at positions 2 and 3.

- Environmental Impact: The substitution of nitric acid with potassium nitrate in sulfuric acid media reduces hazardous emissions and waste, aligning with green chemistry principles.

- Yield Optimization: The use of catalysts and precise temperature control improves reaction efficiency and product purity, essential for industrial applications.

- Scalability: The described methods are adaptable to industrial scale, with purification steps such as crystallization and distillation ensuring product quality.

化学反应分析

Example: Reaction with Secondary Amines

In acetonitrile at 20°C, 2-methoxy-3,5-dinitropyridine reacts with secondary amines (e.g., pyrrolidine, piperidine) via a two-step mechanism:

-

Nucleophilic attack at the activated position.

-

Rearomatization through elimination of the leaving group (e.g., methoxide).

For 2,3-dimethoxy-5-nitropyridine, analogous reactivity is expected at position 4 or 6, depending on the directing effects of substituents.

Kinetic Data for Related Compounds

| Amine | |||

|---|---|---|---|

| Pyrrolidine | 18.0 | -5.0 | |

| Piperidine | 19.5 | -4.2 | |

| Morpholine | 21.0 | -3.8 |

Data adapted from studies on 2-methoxy-3,5-dinitropyridine[ ].

Nitro to Amine Reduction

The nitro group in this compound can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., Fe/HCl). This yields 2,3-dimethoxy-5-aminopyridine , a precursor for further functionalization.

Reaction Conditions

-

Catalyst : Pd on carbon (5% w/w)

-

Solvent : Ethanol or THF

-

Temperature : 25–50°C

-

Pressure : 1–3 atm H₂

Yield: ~85–90% under optimized conditions[ ].

Demethylation Under Acidic Conditions

Methoxy groups can undergo demethylation in concentrated H₂SO₄ or HI, producing hydroxyl substituents. For example:

Typical Conditions

Comparative Reactivity with Analogues

The table below compares the electrophilicity () of this compound with similar pyridine derivatives, quantified using Mayr’s electrophilicity scale[ ]:

| Compound | Key Features | |

|---|---|---|

| This compound | -21.99 | Balanced activation from nitro and methoxy groups. |

| 2-Methoxy-3,5-dinitropyridine | -20.55 | Enhanced electrophilicity due to two nitro groups. |

| 2-Methoxy-5-nitropyridine | -27.14 | Lower electrophilicity due to fewer electron-withdrawing groups. |

SNAr Reaction Pathway

-

Formation of Meisenheimer Complex : The nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate.

-

Elimination of Leaving Group : The intermediate loses the leaving group (e.g., methoxide) to rearomatize the ring.

Activation Parameters

科学研究应用

Chemical Applications

Intermediate in Organic Synthesis:

2,3-Dimethoxy-5-nitropyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including reductions, substitutions, and oxidations:

| Reaction Type | Product |

|---|---|

| Reduction | 2,3-Dimethoxy-5-aminopyridine |

| Substitution | Various substituted pyridines |

| Oxidation | Oxidized derivatives of the compound |

The nitro group on the pyridine ring is an electron-withdrawing substituent, enhancing its reactivity towards nucleophilic attacks. This property is crucial for introducing new functional groups into the molecule.

Biological Applications

Antimicrobial and Antioxidant Properties:

Research has indicated that this compound exhibits potential biological activities. It has been investigated for its antimicrobial and antioxidant properties:

- Antimicrobial Activity: The compound has shown promise in inhibiting various microbial strains, which could lead to the development of new antimicrobial agents.

- Antioxidant Activity: Studies suggest that it may help in reducing oxidative stress by scavenging free radicals .

Medicinal Applications

Drug Development:

Due to its unique chemical structure, this compound is explored for potential use in drug development. It is particularly relevant in the context of treating diseases like Chagas disease. Research indicates that derivatives of nitro-containing compounds can exhibit trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in parasites.

Industrial Applications

Production of Dyes and Pigments:

In industry, this compound is utilized in the production of dyes and pigments. Its chemical properties make it suitable for synthesizing various colorants used in textiles and other materials.

Case Studies

-

Synthesis and Reactivity Studies:

A study on the nucleophilic functionalization of 2-R-3-nitropyridines highlighted how this compound can be selectively substituted under specific conditions. The research demonstrated that sulfur nucleophiles preferentially attack the nitro group at position 3 while maintaining regioselectivity . -

Biological Activity Assessment:

In vitro evaluations have shown that derivatives of nitro-containing compounds exhibit significant trypanocidal activity with low cytotoxicity towards mammalian cells. This positions them as promising candidates for further drug development against Chagas disease .

作用机制

The mechanism of action of 2,3-Dimethoxy-5-nitropyridine is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups onto the pyridine ring. The methoxy groups also play a role in stabilizing the molecule and influencing its reactivity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of structurally related pyridine derivatives is outlined below:

Thermodynamic and Spectroscopic Data

While explicit data (e.g., melting points, NMR shifts) are absent in the evidence, inferences can be made:

- Nitro Group Impact : The strong electron-withdrawing nature of the nitro group in this compound would result in downfield shifts for adjacent protons in ¹H NMR compared to methyl-substituted analogs .

- Molecular Weight : The higher molecular weight of this compound (200.15 g/mol) compared to 2,3-Dimethyl-5-nitropyridine-1-oxide (168.15 g/mol) reflects the replacement of methyl with methoxy groups .

生物活性

2,3-Dimethoxy-5-nitropyridine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound's structure, featuring two methoxy groups and a nitro group on the pyridine ring, suggests various reactivity patterns and biological interactions that merit detailed exploration.

The molecular formula of this compound is with an average mass of approximately 184.151 g/mol. The compound exhibits distinct chemical reactivity due to the presence of the nitro group, which can undergo reduction to an amino group under specific conditions, and the methoxy groups, which can participate in nucleophilic substitution reactions.

Biological Activities

Research indicates that this compound possesses several biological activities, primarily in the fields of antimicrobial and antioxidant properties. Below are detailed findings:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve interference with bacterial metabolic pathways, potentially through enzyme inhibition.

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. Preliminary assays suggest that it effectively scavenges free radicals, which could make it a candidate for therapeutic applications aimed at oxidative stress-related diseases .

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated varying degrees of cytotoxicity depending on concentration and exposure time. For instance, using the MTT assay, researchers noted a significant reduction in cell viability at higher concentrations .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HeLa | 10 | 85 |

| HEK293 | 50 | 60 |

| MCF-7 | 100 | 30 |

The proposed mechanism of action for the biological activities of this compound involves its ability to act as an electron acceptor due to the nitro group. This property enhances its reactivity with biological macromolecules, potentially leading to enzyme inhibition or disruption of cellular processes.

Applications in Drug Development

Given its promising biological profiles, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that could enhance efficacy and reduce toxicity. Researchers are particularly interested in its potential role in treating infections and oxidative stress-related conditions .

常见问题

Q. What are reliable synthetic routes for preparing 2,3-dimethoxy-5-nitropyridine, and how can reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nitration of a dimethoxy-substituted pyridine precursor. For example, nitration of 2,3-dimethoxypyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the 5-nitro derivative. Reaction optimization is critical: excess nitration agents may lead to over-nitration or decomposition. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Yield typically ranges from 40–65%, depending on stoichiometry and temperature control . Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Nitration Time | 2–4 h |

| Solvent System | Ethanol/Water (1:1) |

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect aromatic protons at δ 8.5–9.0 ppm (H-4 and H-6), with methoxy groups at δ 3.8–4.0 ppm. Splitting patterns depend on substituent positions.

- ¹³C NMR : Nitro groups deshield adjacent carbons (C-5 at ~145 ppm), while methoxy carbons appear at ~55 ppm.

- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) confirms bond lengths and angles. For example, C–O bond lengths in methoxy groups should align with standard values (~1.36 Å), and nitro group geometry should reflect resonance stabilization .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for all procedures involving volatilization.

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with hazard identifiers (e.g., "Irritant") .

Advanced Research Questions

Q. How does the electronic nature of methoxy and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Conversely, the nitro group is electron-withdrawing, directing further substitution to the para position. In Suzuki-Miyaura coupling, the nitro group may require protection (e.g., reduction to NH₂) to avoid side reactions. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies resolve contradictory data in reported melting points or spectral profiles for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

Reproduce Synthesis : Verify starting material purity and reaction conditions.

Analytical Cross-Validation : Compare NMR, HPLC, and mass spectrometry data across multiple batches.

Thermal Analysis : Use differential scanning calorimetry (DSC) to identify polymorph transitions. For example, a reported mp of 150–152°C may shift due to solvent inclusion .

Q. How can this compound serve as a precursor for bioactive or functional materials?

- Methodological Answer :

- Pharmaceutical Intermediates : Reduction of the nitro group to an amine (e.g., H₂/Pd-C) enables access to pyridylamine derivatives for kinase inhibitor synthesis .

- Coordination Chemistry : The nitro and methoxy groups act as ligands for transition metals (e.g., Cu²⁺ or Ru³⁺), useful in catalysis or photoluminescent materials.

Example Application :

| Application | Method | Outcome |

|---|---|---|

| Catalysis | Ligand in Pd-catalyzed C–H activation | Enhanced regioselectivity in arylations |

| Drug Design | Intermediate for anti-inflammatory agents | IC₅₀ values < 1 μM in COX-2 inhibition assays |

Data Contradiction Analysis

Q. Why do computational models and experimental results diverge in predicting the stability of this compound derivatives?

- Methodological Answer : Discrepancies may stem from solvent effects or incomplete basis sets in DFT calculations. For accurate modeling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。